
4-Hydroxy-3-methoxypyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-hydroxy-3-méthoxypyridine-2-carboxylique est un composé organique de formule moléculaire C7H7NO4. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence d'un groupe hydroxyle en position 4, d'un groupe méthoxy en position 3 et d'un groupe acide carboxylique en position 2. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide 4-hydroxy-3-méthoxypyridine-2-carboxylique peut être synthétisé par une méthode en un seul pot à partir du 4,6-dibromo-3-hydroxypyridine carbonitrile. La réaction implique l'utilisation de réactifs et de conditions spécifiques pour obtenir le produit souhaité .
Méthodes de production industrielle : La production industrielle de l'acide 4-hydroxy-3-méthoxypyridine-2-carboxylique implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 4-hydroxy-3-méthoxypyridine-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes hydroxyle et méthoxy peuvent participer à des réactions de substitution avec des réactifs appropriés.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes ou les agents alkylants peuvent faciliter les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
L'acide 4-hydroxy-3-méthoxypyridine-2-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche explore ses applications thérapeutiques potentielles, notamment son rôle de précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 4-hydroxy-3-méthoxypyridine-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et méthoxy jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut moduler diverses voies biochimiques, conduisant à ses effets observés .
Composés similaires :
- Acide 3-hydroxy-4-méthoxypyridine-2-carboxylique
- Acide 4-méthoxy-3-hydroxypyridine-2-carboxylique
- Acide 2-pyridinecarboxylique, 3-hydroxy-4-méthoxy-
Comparaison : L'acide 4-hydroxy-3-méthoxypyridine-2-carboxylique est unique en raison de son motif de substitution spécifique sur le cycle pyridine. Cet arrangement unique de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Par exemple, la présence à la fois de groupes hydroxyle et méthoxy améliore sa solubilité et sa réactivité, ce qui en fait un composé précieux dans diverses applications .
Applications De Recherche Scientifique
4-Hydroxy-3-methoxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-4-methoxypyridine-2-carboxylic acid
- 4-Methoxy-3-hydroxy-pyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 3-hydroxy-4-methoxy-
Comparison: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
3-methoxy-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4(9)2-3-8-5(6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |
Clé InChI |
MAFPVWVKTMKLTQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(NC=CC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


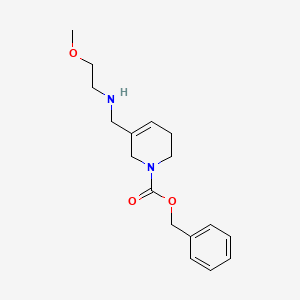
amine](/img/structure/B12314497.png)
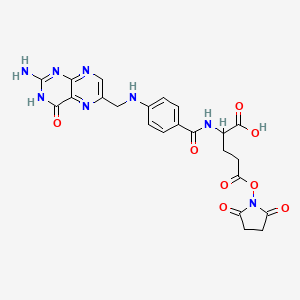
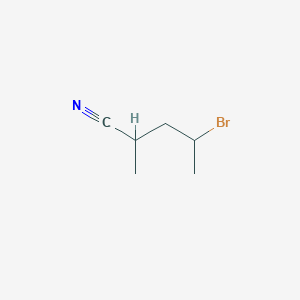
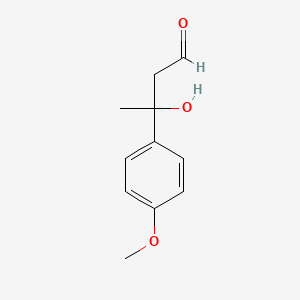
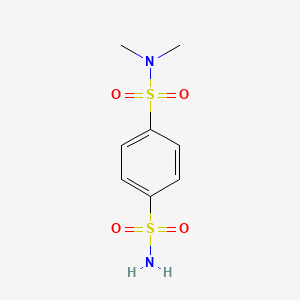
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)
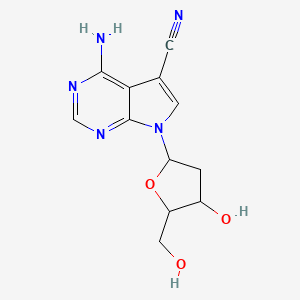



![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
